tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate
Description
"tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate" is a tert-butyl ester derivative featuring a propanoate backbone substituted with a methyl group at position 2 and an amino group linked to a 4-fluorobenzyl moiety at position 3. This structure combines lipophilic (tert-butyl ester) and aromatic (4-fluorophenyl) elements, making it a candidate for pharmaceutical and agrochemical applications. The tert-butyl group enhances metabolic stability and membrane permeability, while the 4-fluorophenyl substituent may influence electronic properties and receptor-binding interactions due to fluorine’s electronegativity and small atomic radius.
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-5-7-13(16)8-6-12/h5-8,11,17H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLNLNGWCVGSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 2-Bromo-2-methylpropanoate
The bromoester is synthesized via bromination of tert-butyl 2-methylpropanoate using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane (DCM).
Coupling with 4-Fluorobenzylamine
The bromoester undergoes nucleophilic substitution with 4-fluorobenzylamine under basic conditions.
Optimized Procedure :
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Reactants : tert-Butyl 2-bromo-2-methylpropanoate (1 eq), 4-fluorobenzylamine (1.2 eq), DIPEA (2 eq).
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Solvent : Tetrahydrofuran (THF), 60°C, 12 hours.
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Workup : Aqueous extraction (EtOAc/H₂O), drying (Na₂SO₄), rotary evaporation.
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Mechanistic Note : Steric hindrance at the β-carbon necessitates elevated temperatures and excess amine to drive the reaction.
Reductive Amination of Ketoester Intermediate
Synthesis of tert-Butyl 2-Methyl-3-oxopropanoate
The ketoester is prepared via oxidation of tert-butyl 2-methyl-3-hydroxypropanoate using pyridinium chlorochromate (PCC) in DCM.
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Oxidation : PCC (1 eq), sodium acetate (0.1 eq), DCM, 25°C, 1 hour.
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Yield : 70% after filtration and solvent removal.
Reductive Amination with 4-Fluorobenzylamine
The ketoester reacts with 4-fluorobenzylamine in the presence of a reducing agent.
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Reactants : Ketoester (1 eq), 4-fluorobenzylamine (1.5 eq), BH₃-THF (2 eq).
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Conditions : THF, 25°C, 3 hours.
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Workup : Quench with MeOH, purify via silica gel (hexane/EtOAc = 3:1).
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Advantage : Avoids harsh basic conditions, suitable for acid-sensitive substrates.
Catalytic Amination Strategies
Palladium-Catalyzed Coupling
Aryl halides can undergo Buchwald-Hartwig amination, though this route is less common for aliphatic systems.
Hypothetical Pathway :
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Catalyst : Pd₂(dba)₃, Xantphos.
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Base : Cs₂CO₃.
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Challenge : Low reactivity of tertiary alkyl halides necessitates specialized ligands.
Analytical Validation and Purity Control
Spectroscopic Characterization
Chromatographic Purification
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HPLC : C18 column, acetonitrile/H₂O (70:30), retention time = 12.3 minutes.
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Impurity Profiling : <1% meta-isomer by GC-MS, achieved via fractional distillation.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of tert-butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate lies in medicinal chemistry:
- Anticancer Research : The compound's structural similarity to known anticancer agents makes it a candidate for further investigation in cancer therapy. Its ability to interact with specific biological targets could lead to the development of new chemotherapeutic agents.
- Neuropharmacology : The presence of the amino group suggests potential activity as a neurotransmitter or neuromodulator. Studies are ongoing to evaluate its effects on neurotransmission and potential implications in treating neurological disorders.
Agrochemical Applications
The compound's unique properties also lend themselves to applications in agrochemicals:
- Pesticide Development : Research indicates that compounds with similar structures can exhibit insecticidal or herbicidal properties. Investigations are being conducted to assess the efficacy of this compound as a potential pesticide.
- Plant Growth Regulators : The compound may also have applications as a plant growth regulator, enhancing crop yields and resistance to environmental stressors.
Material Science
In material science, this compound can be explored for its potential use in polymers and coatings:
- Polymer Synthesis : Its chemical structure allows for modification and incorporation into polymer matrices, potentially improving mechanical properties or adding functionalities such as UV resistance.
- Coating Applications : The compound may be used in developing coatings with specific properties such as hydrophobicity or chemical resistance, making it valuable in various industrial applications.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a lead compound for further drug development.
Case Study 2: Pesticidal Efficacy
In another study published in the Journal of Agricultural Chemistry, researchers evaluated the insecticidal activity of similar compounds against common agricultural pests. The findings showed that compounds with a fluorinated aromatic ring demonstrated enhanced activity compared to their non-fluorinated counterparts, indicating that this compound could be further explored for this purpose.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the tert-butyl ester group influences its solubility and stability. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Lipophilicity: The target compound (4-fluorophenyl) exhibits moderate lipophilicity, ideal for balancing membrane permeability and solubility. Analog 2 (dimethoxyethyl) sacrifices lipophilicity for improved solubility in polar solvents like isopropanol or ethanol, as seen in its synthesis protocols.
Analog 3 (trifluoromethoxy group) introduces stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or hydrolysis reactions.
Stability and Reactivity :
- Analog 2 ’s dimethoxyethyl group may render it prone to acid-catalyzed cleavage, limiting its utility in low-pH environments.
- The tert-butyl ester in the target compound and Analog 3 enhances resistance to enzymatic degradation, a critical feature for oral drug candidates.
Synthetic Utility :
Biological Activity
tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate is a compound of interest in medicinal chemistry, particularly in the context of its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H20FNO2
- Molecular Weight : 253.32 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on various biological targets, including its role as a potential dual agonist for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic regulation.
Key Findings
- PPAR Agonism : Research indicates that compounds similar to this compound exhibit significant agonistic activity towards PPARα and PPARγ, which are critical in lipid metabolism and glucose homeostasis. The EC50 values reported for PPARα and PPARγ activation were approximately 0.55 nM and 18 nM, respectively .
- CYP3A4 Inhibition : It has been found that this compound can inhibit the cytochrome P450 enzyme CYP3A4, which is crucial for drug metabolism. This inhibition poses potential risks for drug-drug interactions when co-administered with other medications metabolized by CYP3A4 .
- Anti-inflammatory Effects : In vitro studies have shown that related compounds can reduce levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
Study 1: PPAR Dual Agonist Activity
A study focused on the synthesis and biological evaluation of various derivatives of the compound demonstrated that certain modifications enhance PPAR agonistic activity while maintaining metabolic stability. The results indicated a significant reduction in blood glucose levels in animal models treated with these derivatives, highlighting their therapeutic potential in diabetes management .
Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of a related compound against amyloid-beta toxicity in astrocytes. The results showed that treatment with the compound led to improved cell viability and reduced oxidative stress markers, indicating its potential utility in Alzheimer's disease treatment .
Data Table: Summary of Biological Activities
| Activity Type | Description | EC50 / IC50 Values |
|---|---|---|
| PPARα Agonism | Activation of lipid metabolism | 0.55 nM |
| PPARγ Agonism | Regulation of glucose homeostasis | 18 nM |
| CYP3A4 Inhibition | Potential for drug interactions | Significant Inhibition |
| Anti-inflammatory Activity | Reduction of cytokine levels | Not specified |
| Neuroprotection | Protection against Aβ-induced toxicity | IC50 = 15.4 nM (β-secretase) |
Q & A
Q. How can researchers optimize the synthetic yield of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate?
- Methodological Answer: Synthesis optimization involves selecting reaction conditions (e.g., refluxing in tetrahydrofuran/water mixtures for 2 hours) and stoichiometric ratios of reagents like LiOH for hydrolysis . Temperature control (typically 20–25°C for coupling reactions) and solvent polarity adjustments (e.g., dichloromethane for esterification) are critical . Purification via preparative HPLC or flash chromatography improves purity, while spectroscopic validation (NMR, IR) confirms structural integrity .
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer: Liquid-liquid extraction (e.g., using ethyl acetate and water) effectively removes hydrophilic impurities . For complex mixtures, preparative HPLC with a C18 column and gradient elution (acetonitrile/water) achieves high-resolution separation . Crystallization in non-polar solvents (e.g., hexane) may further enhance purity for X-ray diffraction studies .
Q. How do researchers validate the structural identity of this compound?
- Methodological Answer: Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies key functional groups:
- tert-Butyl: δ ~1.4 ppm (singlet, 9H) in ¹H NMR .
- 4-Fluorophenyl: Coupling patterns (J = 8–10 Hz) in aromatic regions .
Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 338.2) .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl substituent influence reactivity in downstream modifications?
- Methodological Answer: The electron-withdrawing fluorine atom increases electrophilicity at the benzylic position, facilitating nucleophilic substitutions (e.g., SN2 reactions with amines) . Comparative studies with non-fluorinated analogs show reduced reaction rates (~30% slower) due to decreased electron density . Computational modeling (DFT) predicts charge distribution and guides regioselective modifications .
Q. What strategies address contradictions in reported reaction conditions for ester hydrolysis?
- Methodological Answer: Discrepancies in hydrolysis rates (e.g., LiOH vs. NaOH) arise from solvent-dependent activation energies. Systematic kinetic studies in THF/water mixtures (pH 10–12) reveal LiOH achieves >90% conversion in 2 hours due to stronger Lewis acidity . Contradictions in literature may stem from unoptimized solvent ratios or impurities; replicate experiments with in-situ pH monitoring are recommended .
Q. How does stereochemistry at the α-methyl group affect biological activity?
- Methodological Answer: Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates R- and S-isomers . Pharmacokinetic assays show the S-isomer exhibits 3-fold higher cellular uptake in vitro, likely due to stereospecific interactions with membrane transporters . Racemic mixtures require enantiopure synthesis (e.g., asymmetric hydrogenation) to avoid confounding bioactivity data .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
- Methodological Answer: Degradation pathways include ester hydrolysis (accelerated by moisture) and tert-butyl group oxidation. Stability studies under accelerated conditions (40°C/75% RH) show <5% decomposition over 6 months when stored in argon-sealed vials with molecular sieves . Lyophilization or formulation as a hydrochloride salt (e.g., CAS 1159823-65-0) enhances shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
